molecular formula C9H10FNO2 B2608483 Methyl 3-amino-5-fluoro-4-methylbenzoate CAS No. 1093087-06-9

Methyl 3-amino-5-fluoro-4-methylbenzoate

Cat. No.: B2608483
CAS No.: 1093087-06-9
M. Wt: 183.182
InChI Key: RJOUOVXYOQFISW-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-fluoro-4-methylbenzoate is an organic compound with the molecular formula C9H10FNO2 It is a derivative of benzoic acid, specifically a methyl ester, and features an amino group at the 3-position, a fluorine atom at the 5-position, and a methyl group at the 4-position on the benzene ring

Scientific Research Applications

Methyl 3-amino-5-fluoro-4-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Safety and Hazards

The safety information for “Methyl 3-amino-5-fluoro-4-methylbenzoate” includes several hazard statements: H302, H315, H320, H335 . The precautionary statements are P264, P270, P330 . The signal word is “Warning” and it is represented by the GHS07 pictogram .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-5-fluoro-4-methylbenzoate typically involves the esterification of 3-amino-5-fluoro-4-methylbenzoic acid. One common method is the Fischer esterification, where the benzoic acid derivative is reacted with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable processes. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of solvents, catalysts, and purification methods would be tailored to ensure cost-effectiveness and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-fluoro-4-methylbenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.

    Coupling Reactions: The amino group can also engage in coupling reactions, such as the formation of azo compounds.

Common Reagents and Conditions

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction can lead to the formation of corresponding alcohols, ketones, or other derivatives.

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-fluoro-4-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The presence of the amino and fluorine groups can enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-4-fluoro-5-methylbenzoate
  • Methyl 3-amino-5-chloro-4-methylbenzoate
  • Methyl 3-amino-5-bromo-4-methylbenzoate

Uniqueness

Methyl 3-amino-5-fluoro-4-methylbenzoate is unique due to the specific positioning of the amino, fluorine, and methyl groups on the benzene ring. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

methyl 3-amino-5-fluoro-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-5-7(10)3-6(4-8(5)11)9(12)13-2/h3-4H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOUOVXYOQFISW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1F)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Chloro-5-fluoro-4-methyl-3-nitro-benzoic acid methyl ester (Example 252d, 53 g), 5% Pd/C (9 g) and ammonium formate (80 g) were stirred together in ethanol (500 mL) at 75° C. for 32 h. The reaction was filtered through celite and filtrate evaporated to a solid. This solid residue was dissolved in dichloromethane, washed with water. The separated aqueous layer was further extracted with dichloromethane (3×100 mL) and the combined organics dried (MgSO4) and evaporated. Analysis showed significant unreacted starting material. The reaction was repeated by new 5% P/C (9 g) and ammonium formate (80 g) together in ethanol (500 mL) and heating at 75° C. for 20 h. Further 5% Pd/C (9 g) and ammonium formate (80 g) were added and heating continued for 10 h. The mixture was filtered through celite and the filter cake was washed with further ethanol. The combined filtrates were evaporated, the residue dissolved in dichloromethane, washed with water. The separated aqueous layer was further extracted with dichloromethane (3×100 mL) and the combined organics dried (MgSO4) and evaporated to afford the subtitle compound (34.7 g).
Name
2-Chloro-5-fluoro-4-methyl-3-nitro-benzoic acid methyl ester
Quantity
53 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
9 g
Type
catalyst
Reaction Step One

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